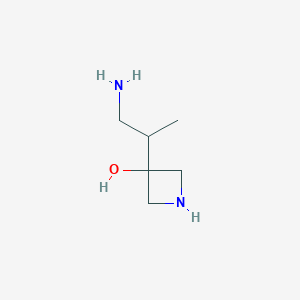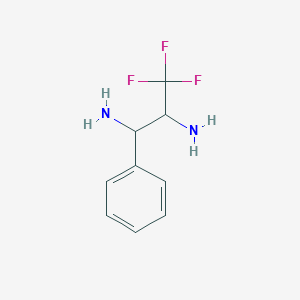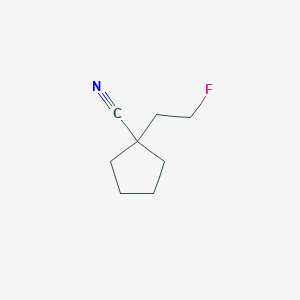
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₂FN It is a fluorinated derivative of cyclopentane, featuring a nitrile group and a fluoroethyl substituent
Méthodes De Préparation
The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Applications De Recherche Scientifique
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying biological systems, as fluorine atoms can influence the compound’s interaction with biological targets.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the fluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopentane-1-carbonitrile: This compound features a fluorophenyl group instead of a fluoroethyl group, leading to different chemical and biological properties.
1-(Trifluoromethyl)cyclopentane-1-carbonitrile:
1-(2-Chloroethyl)cyclopentane-1-carbonitrile: Substituting fluorine with chlorine results in different chemical behavior and reactivity.
Propriétés
Formule moléculaire |
C8H12FN |
|---|---|
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H12FN/c9-6-5-8(7-10)3-1-2-4-8/h1-6H2 |
Clé InChI |
OIBVCNRGPNFVJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCF)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)


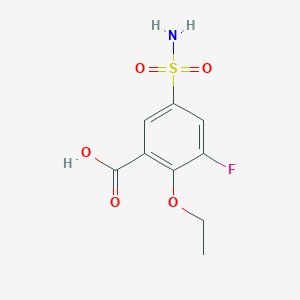
![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)
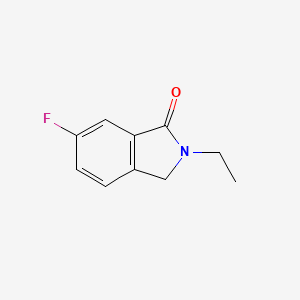
![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
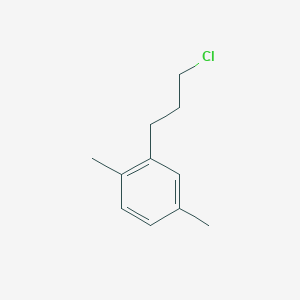
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
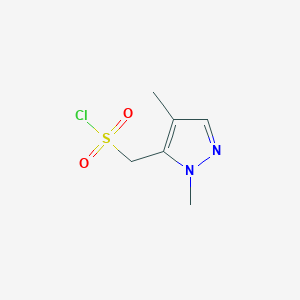
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
